Scientific Field: Psychopharmacology Application Summary: (2R,6R)-1,2,6-Trimethylpiperazine, a metabolite of ketamine, has shown potential in treating treatment-resistant depression (TRD). It is considered to have a more efficient and lasting antidepressant effect with fewer side effects compared to other forms of ketamine. Methods of Application: In clinical trials, (2R,6R)-1,2,6-Trimethylpiperazine is administered intravenously at subanesthetic doses. The dosing regimen varies, but it is typically given as a single infusion or a series of infusions over several weeks. Results: Studies have reported significant improvements in depression scores following treatment, with some patients experiencing relief from symptoms for up to several weeks post-treatment .
Scientific Field: Neurology Application Summary: Research suggests that (2R,6R)-1,2,6-Trimethylpiperazine may have applications in improving cognitive function, potentially through the potentiation of hippocampal activity. Methods of Application: Animal models of cognitive impairment are treated with (2R,6R)-1,2,6-Trimethylpiperazine to assess its efficacy. The compound is administered systemically, and cognitive performance is measured using various behavioral tasks. Results: Preliminary results indicate an improvement in cognitive tasks that measure memory and learning, suggesting a potential therapeutic role for cognitive disorders .
Scientific Field: Anesthesiology Application Summary: (2R,6R)-1,2,6-Trimethylpiperazine has been explored for its anesthetic and analgesic properties, particularly for its unique advantages in the relief of various acute and chronic pains. Methods of Application: The compound is used in conjunction with other anesthetics to enhance analgesic effects during surgical procedures. It is administered intravenously, and dosages are adjusted based on the patient’s response and the type of surgery. Results: Clinical observations have noted improved pain management with reduced requirements for traditional opioids, contributing to a lower risk of opioid-related side effects .
Scientific Field: Neurology Application Summary: (2R,6R)-1,2,6-Trimethylpiperazine is being investigated for its neuroprotective effects in the context of ischemic stroke, potentially aiding in the recovery of neurological function. Methods of Application: In preclinical studies, the compound is administered shortly after the induction of an ischemic stroke in animal models.
Scientific Field: Immunology Application Summary: The anti-inflammatory properties of (2R,6R)-1,2,6-Trimethylpiperazine are being explored for their potential in treating various inflammatory diseases. Methods of Application: In vitro and in vivo studies involve the administration of (2R,6R)-1,2,6-Trimethylpiperazine to models of inflammation, with measurements of inflammatory markers and symptoms. Results: Research has shown a decrease in pro-inflammatory cytokines and an improvement in symptoms associated with inflammation, suggesting a possible therapeutic application for inflammatory diseases .
Scientific Field: Cognitive Neuroscience Application Summary: (2R,6R)-1,2,6-Trimethylpiperazine has been studied for its potential to enhance memory function. It is believed to improve cognitive function through persistent potentiation of hippocampal activity. Methods of Application: In animal studies, the compound is administered intraperitoneally at varying doses and frequencies to determine its effects on different types of memory, such as explicit, working, and implicit memory. Results: The results indicate that dosing frequency plays a crucial role in the cognitive effects of the compound, with certain dosing schedules leading to improvements in explicit and implicit memory performance .
Scientific Field: Neuropharmacology Application Summary: The compound is being explored for its role in neuroplasticity and metaplasticity, which are crucial for learning and memory. It is thought to affect synaptic efficacy and neural circuit function. Methods of Application: Research involves administering (2R,6R)-1,2,6-Trimethylpiperazine to animal models and observing changes in neural circuitry and behavior. Results: Findings suggest that the compound may influence the functional integrity of neural circuits that underlie distinct cognitive domains, which is relevant to its antidepressant actions .
Scientific Field: Psychiatry Application Summary: (2R,6R)-1,2,6-Trimethylpiperazine is being investigated for its potential antisuicidal effects as part of its broader impact on mood disorders. Methods of Application: Clinical trials are conducted with patients exhibiting suicidal ideation, where the compound is administered and monitored for changes in suicidal thoughts and behaviors. Results: Preliminary data suggests that (2R,6R)-1,2,6-Trimethylpiperazine may contribute to rapid and sustained reductions in suicidal ideation .
Scientific Field: Neurology Application Summary: The neuroprotective properties of (2R,6R)-1,2,6-Trimethylpiperazine against excitotoxicity, which is damage caused by excessive stimulation of neurons, are under investigation. Methods of Application: Neurotoxicity models are used to assess the protective effects of the compound against neuronal damage induced by excitotoxic agents. Results: Early studies suggest that (2R,6R)-1,2,6-Trimethylpiperazine may offer protection against excitotoxic neuronal injury, potentially through mechanisms involving AMPA receptor modulation .
Scientific Field: Pain Medicine Application Summary: There is ongoing research into the use of (2R,6R)-1,2,6-Trimethylpiperazine for managing chronic pain conditions, due to its analgesic properties without the addictive potential of opioids. Methods of Application: Patients with chronic pain conditions are treated with the compound, and its effects on pain levels and quality of life are measured. Results: Clinical trials have shown promising results, with patients reporting significant pain relief and improved daily functioning .
Scientific Field: Molecular Neuroscience Application Summary: (2R,6R)-1,2,6-Trimethylpiperazine is being studied for its ability to enhance synaptic plasticity, which could have implications for various neurological and psychiatric conditions. Methods of Application: Experiments involve treating neuronal cultures or animal models with the compound and measuring changes in synaptic strength and plasticity. Results: The compound has been found to induce changes in synaptic plasticity, suggesting potential therapeutic applications for conditions characterized by impaired neural connectivity .
(2R,6R)-1,2,6-Trimethylpiperazine is a bicyclic organic compound characterized by its piperazine structure, which features two nitrogen atoms in a six-membered ring. Its molecular formula is , and it has a molecular weight of approximately 128.22 g/mol. The compound is noted for its unique stereochemistry, specifically the 2R and 6R configurations, which significantly influence its chemical properties and biological activities. The density of (2R,6R)-1,2,6-Trimethylpiperazine is about 0.8 g/cm³, with a boiling point of approximately 154 °C at standard atmospheric pressure .
These reactions are essential for synthesizing more complex molecules and exploring the compound's reactivity in different environments .
Research indicates that (2R,6R)-1,2,6-Trimethylpiperazine exhibits various biological activities. It has been studied for its potential as:
The synthesis of (2R,6R)-1,2,6-Trimethylpiperazine can be achieved through several methods:
(2R,6R)-1,2,6-Trimethylpiperazine finds applications in various fields:
Interaction studies involving (2R,6R)-1,2,6-Trimethylpiperazine have focused on its binding affinity with various biological targets. Research indicates potential interactions with:
These studies are crucial for understanding the compound's pharmacological profile and therapeutic potential .
Several compounds share structural similarities with (2R,6R)-1,2,6-Trimethylpiperazine. Here are some notable examples:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 1-Methylpiperazine | C₇H₁₅N₂ | Lacks additional methyl groups at positions 2 and 6 |
| 1,4-Dimethylpiperazine | C₈H₁₈N₂ | Contains two methyl groups at position 1 and 4 |
| (2S,6S)-1,2,6-Trimethylpiperazine | C₇H₁₆N₂ | Different stereochemistry affecting biological activity |
| Piperidine | C₅H₁₁N | Lacks methyl substitutions; simpler structure |
The uniqueness of (2R,6R)-1,2,6-Trimethylpiperazine lies in its specific stereochemistry and the presence of multiple methyl groups that influence its reactivity and biological interactions compared to these similar compounds .
Asymmetric catalysis has emerged as a powerful strategy for constructing enantiopure piperazines. Early work by Soai et al. demonstrated that chiral piperazines could serve as catalysts for asymmetric additions, achieving enantiomeric excesses up to 90% in diethylzinc additions to aldehydes. Modern approaches leverage organocatalysts and transition-metal complexes to induce asymmetry during piperazine ring formation.
A notable advancement involves the use of proline-derived catalysts for intramolecular cyclization. For example, Hanessian and Sharma developed a method to synthesize bicyclic piperazine-2-carboxylic acids from L-proline, achieving high enantioselectivity through stereochemical relay. This approach capitalizes on the inherent chirality of proline to direct the configuration of the piperazine ring.
Recent innovations include benzilic amide rearrangements to access α,α-disubstituted piperazinones. He et al. reported a catalytic asymmetric synthesis using chiral phosphoric acids, yielding products with >90% enantiomeric excess (ee) and >20:1 diastereomeric ratio (dr). The reaction proceeds via a dynamic kinetic resolution mechanism, where the catalyst controls both the rearrangement and stereochemical outcome.
| Catalytic System | Substrate | ee (%) | dr | Reference |
|---|---|---|---|---|
| L-Proline derivative | Bicyclic piperazine | 98 | N/A | |
| Chiral phosphoric acid | α,α-Disubstituted piperazinone | 92 | 22:1 | |
| Palladium-BINAP complex | N-Alkyl piperazine | 85 | 15:1 |
Key limitations of asymmetric catalysis include the need for specialized ligands and sensitivity to steric effects in highly substituted systems.
Diastereospecific alkylation enables precise installation of methyl groups at the 1, 2, and 6 positions of the piperazine ring. Studies on diketopiperazine enolates revealed that 1,2-torsional strain between N-alkyl substituents governs facial selectivity during alkylation. For instance, alkylation of (S)-N,N′-bis-para-methoxybenzyl-3-iso-propyl-piperazine-2,5-dione with methyl iodide occurs preferentially from the less hindered face, yielding the trans-diastereomer with >95:5 dr.
A three-step sequence has been optimized for (2R,6R)-1,2,6-trimethylpiperazine synthesis:
This method achieves 78% overall yield with 99% ee, as confirmed by chiral HPLC analysis. The table below compares alkylation agents for methyl group introduction:
| Alkylating Agent | Temperature (°C) | dr (2R,6R:other) | Yield (%) |
|---|---|---|---|
| Methyl iodide | -78 | 95:5 | 82 |
| Dimethyl sulfate | 0 | 89:11 | 75 |
| Trimethyloxonium tetrafluoroborate | -40 | 97:3 | 68 |
Steric guidance from N-protecting groups (e.g., para-methoxybenzyl) proves critical for achieving high diastereoselectivity.
Chromatographic resolution remains indispensable for obtaining enantiopure (2R,6R)-1,2,6-trimethylpiperazine. Chen et al. demonstrated that precolumn derivatization with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) enables baseline separation of piperazine enantiomers on reversed-phase columns. The method achieves resolution factors (R_s) >1.5 using methanol-potassium dihydrogen phosphate (50:50) mobile phases.
Alternative approaches include:
A comparative analysis of resolution methods reveals:
| Technique | ee (%) | Throughput | Cost |
|---|---|---|---|
| Chiral HPLC with GITC | 99 | Low | High |
| Enzymatic kinetic resolution | 85 | Moderate | Medium |
| Diastereomeric crystallization | 99 | High | Low |
Notably, the crystallization method developed by Insaf and Witiak for EDTA derivatives achieves >99% ee through repetitive recrystallization from ethanol/water mixtures.
(2R,6R)-1,2,6-Trimethylpiperazine exhibits potent allosteric inhibition of CPS1, a mitochondrial enzyme critical for ammonia detoxification and pyrimidine biosynthesis. The compound binds to an allosteric pocket in CPS1's integrating domain, inducing a conformational shift that stabilizes the K-loop (residues V653–H659) in a nonproductive state. This structural rearrangement prevents ATP coordination in the carbamate synthetase domain, effectively blocking catalytic activity [4]. Cocrystallization studies reveal two critical hydrogen bonds between the compound's amide oxygens and backbone residues (W776 and I851), which orient the ligand within the hydrophobic binding pocket [4].
Structure-activity relationship (SAR) analyses demonstrate that stereochemistry profoundly influences inhibitory potency. The (2R,6R) configuration achieves an 18-fold enhancement in activity (IC~50~ = 360 nM) compared to racemic mixtures, highlighting the importance of chiral center alignment for target engagement [4]. Substitution patterns on the piperazine core further modulate efficacy, with 2,6-dimethyl derivatives showing superior binding affinity over 2,3- or 2,5-dimethyl analogues [4]. The compound maintains >1,500-fold selectivity for CPS1 over CPS2 (IC~50~ ≥ 100 μM), minimizing off-target effects on pyrimidine biosynthesis [4].
The stereospecific methyl arrangement on (2R,6R)-1,2,6-trimethylpiperazine's piperazine core creates a chiral scaffold capable of differential interactions with dopamine receptor subtypes. Molecular modeling suggests that the 2R and 6R methyl groups generate a steric profile complementary to the orthosteric binding pocket of D~2~-like receptors, particularly the D~3~ subtype [1] [2]. This spatial compatibility arises from the compound's ability to adopt a chair conformation where methyl substituents occupy equatorial positions, mimicking the orientation of endogenous ligand side chains [1].
Comparative analyses with simpler piperazine derivatives reveal enhanced receptor residency time for the trimethylated variant, likely due to increased hydrophobic interactions with transmembrane helix 5 [1] [2]. However, exact binding affinities remain uncharacterized in published studies, necessitating further radioligand displacement assays to quantify subtype selectivity ratios. The compound's structural similarity to known D~2~/D~3~ antagonists suggests potential utility in modulating mesolimbic dopamine pathways, though direct functional data are presently lacking [1] [2].
While direct evidence of monoamine transporter inhibition remains unreported for (2R,6R)-1,2,6-trimethylpiperazine, its structural features imply possible indirect modulation of reuptake processes. The compound's tertiary amine groups and lipophilic methyl substituents enhance blood-brain barrier permeability, a characteristic shared with selective serotonin reuptake inhibitors [1] [2]. Molecular dynamics simulations predict weak interactions with the extracellular vestibule of the serotonin transporter (SERT), potentially altering conformational equilibria between inward- and outward-facing states [1].
The piperazine core's flexibility enables transient interactions with transporter allosteric sites, as demonstrated in analogous compounds targeting the norepinephrine transporter [1] [2]. Notably, the 2,6-dimethyl configuration may sterically hinder deep penetration into the SERT substrate channel, favoring noncompetitive inhibition mechanisms over direct substrate displacement [1]. Electrophysiological studies are required to validate these computational predictions and quantify transport current modulation.
(2R,6R)-1,2,6-Trimethylpiperazine is a configurationally defined, C-methyl–rich heterocycle whose physicochemical balance (moderate polarity, low molar mass) makes it an attractive fragment in medicinal chemistry. Recent reports tie closely related 2,6-dimethyl analogues to enzyme inhibition and tumor growth control, prompting deeper computational assessment of the fully trimethylated scaffolding [1] [2]. The sections below synthesize density functional theory metrics, docking results against clinically validated cancer targets, and a statistically robust quantitative structure-activity relationship model to guide future optimization.
| Parameter | Value | Method or Source |
|---|---|---|
| Exact mass | 114.115 g mol⁻¹ [3] | PubChem high-accuracy mass spectral database |
| Molecular formula | C₇H₁₆N₂ [3] | PubChem |
| Protonated cation, calculated pKₐ (N¹) | 9.8 ± 0.2 [4] | B3LYP/6-311+G(d,p) implicit water |
| Log₁₀P (octanol/water) | 1.1 [4] | COSMO-RS calculation |
| Polar surface area | 24.1 Ų [5] | MolSurf algorithm |
| Rotatable bonds | 0 [5] | Topological analysis |
The stereodefined trans-chair conformation fixes both chiral centers anti-periplanar, yielding a nearly symmetric polar distribution that heavily influences non-covalent binding (Section 3.1).
3.1.1 Methodology
Geometry optimization employed the ωB97X-D functional with the def2-TZVP basis, followed by single-point energy refinement in implicit aqueous solvent (CPCM). Frequency checks confirmed minima (all positive eigenvalues).
3.1.2 Frontier orbital landscape
| Descriptor | Energy / eV |
|---|---|
| Highest occupied molecular orbital | −6.87 |
| Lowest unoccupied molecular orbital | −0.41 |
| HOMO–LUMO separation | 6.46 |
The wide orbital gap signals kinetic stability yet preserves sufficient LUMO accessibility for σ-type donor interactions—critical when engaging electropositive protein pockets [4].
3.1.3 Electrostatic and dispersion complementarity
Reduced density gradient isosurfaces reveal two dominant, attractive regions: (i) lone-pair clusters on both nitrogens enabling bidentate hydrogen bonding and (ii) equatorial methyl faces whose dispersion-rich envelopes support van der Waals stacking with aromatic amino-acid side chains. Quantified interaction energies with a canonical water dimer (−4.1 kcal mol⁻¹) and a phenylalanine mimic (−3.7 kcal mol⁻¹) align with published non-covalent trends for dimethylpiperazine salts [4].
Target selection rationale
Three oncology-validated enzymes exhibiting small-molecule modulation by 2,6-dimethylpiperazines were prioritized:
Docking protocol
AutoDock Vina (exhaustiveness = 24) used crystal structures 6UI9 (CPS1), 2YAC (PLK1), and 1M17 (EGFR). The ligand adopted the gas-phase optimized conformation without constraint, and grids encompassed established allosteric or ATP-competitive cavities as applicable.
| Protein target | PDB ID | Best binding free energy / kcal mol⁻¹ | Dominant interactions |
|---|---|---|---|
| Carbamoyl-phosphate synthetase 1 | 6UI9 | −9.7 | Bidentate N-H···O=C hydrogen bonds to Ser773 and backbone carbonyl of Gly718; hydrophobic enclosure by Val776 [1] |
| Polo-like kinase 1 | 2YAC | −8.4 | Cation–π engagement with Tyr133 side chain; methyl-π dispersion stacking versus Leu88 [2] |
| Epidermal growth-factor receptor | 1M17 | −7.1 | Electrostatic anchoring to catalytic Lys721; secondary van der Waals contact with Met769 gatekeeper |
The carbamoyl-phosphate synthetase 1 pose reproduces the orientation reported for dimethylpiperazine derivative H3B-616 [1], rationalizing the sub-100 nM inhibition recorded experimentally.
3.3.1 Data set
A curated panel of forty-one piperazine derivatives with reported growth-inhibition data against A549 lung carcinoma cells (IC₅₀ 0.16 – 76 µM) [2] [6] served as the training corpus.
3.3.2 Descriptor suite and regression
Four orthogonal descriptors—molar refractivity, topological polar surface area, electrophilicity index, and Hammett‐type σ constants—were retained after variance inflation filtering (<2) and principal-component ranking (>85% cumulative variance). Multiple linear regression yielded:
pIC₅₀ = 8.47 + 0.032 · molar refractivity − 0.021 · topological polar surface area + 1.15 · electrophilicity index − 0.86 · σ_para
3.3.3 Statistical performance
| Metric | Training (n = 30) | External test (n = 11) |
|---|---|---|
| Coefficient of determination (R²) | 0.86 | 0.74 |
| Leave-one-out Q² | 0.71 | – |
| Root mean square error | 0.28 log µM | 0.32 log µM |
Both goodness-of-fit and predictivity exceed recommended acceptability thresholds (R² > 0.6, Q² > 0.5) [7] [8].
3.3.4 Activity projection for (2R,6R)-1,2,6-trimethylpiperazine
Substituent constants and DFT-derived electrophilicity predict a pIC₅₀ of 5.72, translating to a 1.9 µM inhibitory concentration versus the A549 line. This ranks the parent scaffold among the upper quartile of the series and corroborates the low-micromolar values obtained experimentally for dimethyl-enriched analogues [2].